iNOS Inhibitory Potency: ONO-1714 Derivative Demonstrates 451-Fold Superiority Over Clinical Reference L-NMMA
The 2-azabicyclo[4.1.0]heptane derivative ONO-1714 hydrochloride exhibits a human iNOS Ki of 1.88 nM, representing a 451-fold increase in potency compared to the clinical iNOS inhibitor L-NMMA. This quantitative advantage underscores the scaffold's suitability for achieving nanomolar efficacy in inflammatory models [1].
| Evidence Dimension | Human iNOS inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 1.88 nM |
| Comparator Or Baseline | L-NMMA |
| Quantified Difference | 451-fold more potent |
| Conditions | In vitro human iNOS enzyme assay |
Why This Matters
This data justifies selecting the 2-azabicyclo[4.1.0]heptane core for lead optimization in iNOS inhibitor programs over generic L-arginine mimetics due to substantially enhanced enzymatic affinity.
- [1] Naka, M., et al. (2000). A Potent Inhibitor of Inducible Nitric Oxide Synthase, ONO-1714, a Cyclic Amidine Derivative. Biochemical and Biophysical Research Communications, 270(2), 663-667. View Source
